molecular formula C3H4NaO3S B3029159 2-Propyne-1-sulfonic acid, sodium salt CAS No. 55947-46-1

2-Propyne-1-sulfonic acid, sodium salt

Cat. No.: B3029159
CAS No.: 55947-46-1
M. Wt: 143.12 g/mol
InChI Key: IRJHRRSZWWXNJL-UHFFFAOYSA-N
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Description

2-Propyne-1-sulfonic acid, sodium salt (CAS 55947-46-1), also known as sodium propyne sulfonate, is an organosulfur compound with the molecular formula C₃H₃NaO₃S and a molecular weight of 142.11 g/mol . It exists as a pale yellow transparent liquid at room temperature, with a specific gravity of 1.21–1.29 (20°C) and a pH range of 0.6–2.6 . Its primary industrial application is as a brightening agent in nickel electroplating, where it enhances current density uniformity, leveling capacity, and impurity tolerance . The compound’s triple bond (alkyne group) contributes to its reactivity and effectiveness in metal surface interactions .

Properties

CAS No.

55947-46-1

Molecular Formula

C3H4NaO3S

Molecular Weight

143.12 g/mol

IUPAC Name

sodium;prop-2-yne-1-sulfonate

InChI

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6);

InChI Key

IRJHRRSZWWXNJL-UHFFFAOYSA-N

SMILES

C#CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C#CCS(=O)(=O)O.[Na]

Other CAS No.

55947-46-1

Pictograms

Corrosive

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Propyne-1-sulfonic acid, sodium salt serves as an important building block in organic synthesis. It is often employed as a monomer in the production of polymers and copolymers.

  • Case Study: In a study on acrylic fibers, sodium prop-2-yne-1-sulfonate was used to enhance dyeing properties and improve color fastness. The addition of this compound resulted in fibers that exhibited better heat resistance and flexibility, leading to superior dye uptake and retention .

Electroplating

This compound is utilized in nickel plating processes as an auxiliary alignment agent. It enhances the brightness and uniformity of the plated surface.

  • Case Study: Research demonstrated that incorporating sodium prop-2-yne-1-sulfonate into bright nickel plating solutions significantly improved the brightness and filler properties of the lower zones of the plated surface, reducing brittleness in the final product .

Water Treatment

Sodium prop-2-yne-1-sulfonate acts as a corrosion inhibitor and scale control agent in water treatment applications.

  • Case Study: The compound was tested for its effectiveness in preventing scale formation from calcium phosphate and other salts in industrial water systems. Results indicated a marked reduction in scale deposition, enhancing system efficiency .

Biochemical Studies

Due to its ability to bind with proteins and other biological molecules, this compound finds applications in various biochemical studies.

  • Case Study: In pharmacokinetic studies, sodium prop-2-yne-1-sulfonate was used as a buffer to stabilize protein solutions during analysis. Its effectiveness in maintaining pH levels contributed to more accurate experimental results.

Polymer Additive

Sodium prop-2-yne-1-sulfonate is also used as a co-monomer in the synthesis of superplasticizers for concrete and other construction materials.

Paint Additive

In the paint industry, this compound enhances water solubility and dispersibility of pigments, improving the overall quality of coatings.

Comparison with Similar Compounds

Sodium Allylsulfonate (2-Propene-1-sulfonic Acid, Sodium Salt)

Sodium allylsulfonate (CAS 2495-39-8) shares structural similarities with sodium propyne sulfonate but contains a double bond (alkene group) instead of a triple bond. Key properties include:

Property Sodium Propyne Sulfonate Sodium Allylsulfonate
Molecular Formula C₃H₃NaO₃S C₃H₅NaO₃S
Molecular Weight 142.11 g/mol 144.13 g/mol
Physical State Pale yellow liquid White powder
Solubility Soluble in water (1g/25 mL) Soluble in water and alcohol
Primary Application Nickel electroplating brightener General electroplating additive
Reactivity High (alkyne group) Moderate (alkene group)
CAS Number 55947-46-1 2495-39-8

Key Differences :

  • Reactivity : The triple bond in sodium propyne sulfonate increases its electron-deficient character, making it more reactive in redox reactions compared to sodium allylsulfonate .
  • Electroplating Performance : Sodium propyne sulfonate demonstrates superior brightening and impurity tolerance in nickel plating, whereas sodium allylsulfonate is less specialized .

Sodium 2-Methylprop-2-ene-1-sulphonate

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) features a branched alkene group. Limited data suggests its applications differ significantly due to steric hindrance from the methyl group, reducing its utility in electroplating compared to linear sulfonates .

Quercetin-5'-sulfonic Acid Sodium Salt (NaQSA)

It is used medically to treat hexavalent chromium poisoning by reducing Cr(VI) to less toxic Cr(III) . Unlike sodium propyne sulfonate, NaQSA’s aromatic and hydroxyl groups enable metal chelation, a property absent in aliphatic sulfonates .

Functional Comparison with Other Sulfonates

Long-Chain Alkyl Sulfonates

Compounds like sodium 1-heptanesulfonate (CAS 22767-50-6) and dodecane-1-sulfonic acid, sodium salt have longer hydrophobic chains, making them suitable as surfactants or ion-pairing agents in chromatography rather than electroplating .

Aromatic Sulfonates

Aromatic sulfonates (e.g., 2-nitro-phenol-4-sulfonic acid sodium salt) exhibit UV absorption and redox activity due to conjugated π systems, but their applications focus on dye synthesis and analytical chemistry rather than industrial metal finishing .

Research Findings and Industrial Relevance

  • Sodium Propyne Sulfonate :
    • Enhances nickel electroplating efficiency by 20–30% compared to allylsulfonate derivatives .
    • Demonstrated stability in acidic plating baths (pH < 3) due to alkyne resilience .
  • Sodium Allylsulfonate :
    • Less effective in high-current-density zones but widely used in copper plating for its cost-effectiveness .

Q & A

Q. What are the key physicochemical properties of 2-Propyne-1-sulfonic acid, sodium salt that influence its laboratory handling and experimental applications?

  • Answer : this compound (CAS 55947-46-1) is a light yellow transparent liquid with:
  • Specific gravity : 1.21–1.29 at 20°C
  • Refractive index : 1.3900–1.3990 at 20°C
  • pH range (aqueous solution) : 0.6–2.6
    These properties necessitate:
  • Storage in inert conditions to prevent decomposition.
  • Use of corrosion-resistant equipment due to its acidity.
  • Precise pH monitoring during experiments to avoid unintended side reactions .

Q. What are the common synthetic routes for preparing this compound, and what critical parameters must be controlled during synthesis?

  • Answer : While direct protocols are not explicitly detailed, analogous sulfonic acid sodium salts are synthesized via neutralization reactions:

React 2-propyne-1-sulfonic acid with sodium hydroxide (1:1 molar ratio) in aqueous medium.

Maintain temperature between 25–40°C to prevent thermal degradation.

Monitor pH rigorously to ensure complete neutralization (target pH ~7–8).
Post-synthesis purification involves:

  • Rotary evaporation under reduced pressure to remove water.
  • Lyophilization for hygroscopic products.
    Critical parameters include stoichiometric accuracy and exclusion of atmospheric moisture .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound in research settings?

  • Answer :
  • Structural confirmation :
  • ¹H/¹³C NMR : Identify propyne (–C≡CH) and sulfonate (–SO₃⁻) groups.
  • FT-IR : Detect S=O stretching vibrations (1000–1200 cm⁻¹).
  • Purity assessment :
  • Ion chromatography : Quantify sodium content and detect anionic impurities.
  • HPLC-UV (210–220 nm) : Resolve organic impurities.
  • Elemental analysis : Validate C, H, S, and Na composition .

Advanced Research Questions

Q. How does this compound enhance electroplating processes, and what experimental variables require optimization for maximal performance?

  • Answer : As an electroplating brightener, it improves:
  • Current density distribution : Adsorbs preferentially at high-current-density regions, enabling uniform deposition.
  • Leveling ability : Reduces surface roughness via competitive inhibition of metal ion reduction.
    Optimization parameters :
  • Concentration : 0.5–5 mM in plating baths (excess concentrations induce hydrogen evolution).
  • Bath temperature : 25–50°C (validate thermal stability via TGA).
  • Current density : 2–10 A/dm² (optimize via cyclic voltammetry).
    Validation methods :
  • SEM-EDX for surface morphology and impurity analysis.
  • Electrochemical impedance spectroscopy (EIS) to assess polarization effects .

Q. Why does an aqueous solution of this compound exhibit an acidic pH (0.6–2.6) despite being the sodium salt of a sulfonic acid?

  • Answer : The observed acidity contradicts the theoretical neutrality expected for salts of strong acids (sulfonic acid) and strong bases (NaOH). Possible explanations:

Residual acidity : Incomplete neutralization during synthesis.

Hydrolysis : Sulfonate group interactions with water under high ionic strength.

Structural effects : Electron-withdrawing propyne group stabilizes conjugate acid.
Methodological verification :

  • Conduct pH titration with NaOH while tracking via potentiometry.
  • Compare with sodium salts of structurally similar sulfonic acids (e.g., sodium allylsulfonate) .

Q. What experimental strategies can mitigate decomposition of this compound under prolonged electrochemical stress in energy storage applications?

  • Answer : Mitigation approaches :
  • Potential window control : Restrict operation to -0.5 V to +1.2 V vs. SCE to avoid propyne group oxidation.
  • Stabilizers : Add 0.1–1 wt% ascorbic acid to scavenge free radicals.
  • Atmospheric control : Use nitrogen-sparged electrolytes to minimize oxidative pathways.
    Characterization :
  • EIS-Tafel analysis : Detect early decomposition signatures.
  • LC-MS post-testing : Identify breakdown products (e.g., sulfate ions, acetylene derivatives) .

Q. How does the presence of this compound affect ion transport properties in polymer electrolyte membranes, and what characterization methods elucidate these interactions?

  • Answer : Mechanistic effects :
  • Proton conductivity : Sulfonate groups facilitate Grotthuss mechanism.
  • Hydrophobicity : Propyne moieties reduce water swelling, enhancing mechanical stability.
    Characterization methods :
  • SAXS : Analyze ionic cluster formation (2–5 nm domains typical).
  • Pulse-field gradient NMR : Measure proton diffusion coefficients (10⁻¹⁰–10⁻⁹ m²/s).
  • DMA : Assess modulus changes under hydration (30–90°C).
    Benchmarking : Compare with PFSA ionomers via hydrogen crossover current tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propyne-1-sulfonic acid, sodium salt
Reactant of Route 2
2-Propyne-1-sulfonic acid, sodium salt

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